1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea
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Overview
Description
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a unique structure that combines a triazole ring with a thiourea moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea typically involves the reaction of 1-methyltriazole-4-carbonyl chloride with 3-prop-2-enylthiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea moiety is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.
Substitution: Amines, alcohols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiourea moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea can be compared with other similar compounds such as:
1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea: Similar structure but with a phenyl group instead of a prop-2-enyl group, leading to different chemical and biological properties.
1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea: Contains a trifluoromethyl group, which can enhance its stability and binding affinity.
1-[(1-Methyltriazole-4-carbonyl)amino]-3-ethylthiourea: Features an ethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(1-methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6OS/c1-3-4-9-8(16)12-11-7(15)6-5-14(2)13-10-6/h3,5H,1,4H2,2H3,(H,11,15)(H2,9,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COACCKZHLHIXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=S)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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